Product packaging for 7-Tert-butyl-1-chloroisoquinoline(Cat. No.:)

7-Tert-butyl-1-chloroisoquinoline

Cat. No.: B13191145
M. Wt: 219.71 g/mol
InChI Key: OSKKMGYCDIIHOJ-UHFFFAOYSA-N
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Description

7-tert-Butyl-1-chloroisoquinoline ( 1500046-57-0) is a chemical compound with the molecular formula C₁₃H₁₄ClN and a molecular weight of 219.71 . It is classified as a substituted isoquinoline, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules . The compound features a chloroisoquinoline core, a scaffold recognized as a versatile intermediate in organic synthesis and drug discovery . The specific structural motifs present in this compound—the reactive chlorine atom and the bulky tert -butyl group—make it a valuable building block for researchers. It is particularly useful for constructing more complex molecular architectures, such as through metal-catalyzed cross-coupling reactions, where the chlorine atom can serve as a leaving group . While the specific biological profile of 7- tert -Butyl-1-chloroisoquinoline is not fully delineated, related chlorinated and tert -butyl-containing isoquinoline derivatives have been investigated for their potential interactions with biological targets, including dopaminergic receptors and kinase enzymes . This compound is intended for research purposes as a key synthetic intermediate or a structural motif in the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B13191145 7-Tert-butyl-1-chloroisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

7-tert-butyl-1-chloroisoquinoline

InChI

InChI=1S/C13H14ClN/c1-13(2,3)10-5-4-9-6-7-15-12(14)11(9)8-10/h4-8H,1-3H3

InChI Key

OSKKMGYCDIIHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=CN=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Tert Butyl 1 Chloroisoquinoline and Analogous Derivatives

Strategies for the Construction of Isoquinoline (B145761) Ring Systems Bearing Halogen and Alkyl Substituents

The creation of the isoquinoline core, particularly when decorated with specific functional groups like halogens and bulky alkyl substituents, requires versatile and robust chemical transformations. The following sections explore several powerful strategies, including transition-metal-catalyzed cyclizations and cycloaddition reactions, that enable the regioselective synthesis of these complex heterocyclic systems.

Cyclization and annulation reactions represent the most direct approaches to the isoquinoline scaffold, involving the formation of the heterocyclic ring from acyclic or partially cyclic precursors. Transition metal catalysis has become indispensable in this area, offering high efficiency and broad substrate scope.

Palladium catalysis offers a multitude of pathways for isoquinoline synthesis. One prominent method involves the cyclization of 2-(1-alkynyl)arylaldimines. acs.org This strategy relies on the palladium(II)-catalyzed cyclization of an aldimine precursor, which can be readily prepared from the corresponding 2-halobenzaldehyde. The reaction proceeds through an intermediate that can be trapped by various alkenes, leading to diverse 4-substituted isoquinolines. acs.org For the synthesis of a 7-tert-butyl substituted analogue, the starting 2-halobenzaldehyde would need to contain a tert-butyl group at the appropriate position.

Another powerful palladium-catalyzed approach is the sequential α-arylation of ketones and subsequent cyclization. pnas.org This method allows for the convergent assembly of polysubstituted isoquinolines from readily available aryl bromides and ketone derivatives. pnas.org The robustness of this methodology is enhanced by the use of air-stable, pre-formed palladium catalysts and specially designed ligands that promote high efficiency. pnas.org A one-pot protocol further streamlines the process, making it a highly practical route to complex isoquinolines. pnas.org

More recently, a one-pot, two-step synthesis starting from benzylamines and allyl acetate (B1210297) has been developed. acs.org This process involves a palladium-catalyzed tandem C-H allylation and intermolecular amination, followed by aromatization to yield 3-methylisoquinoline (B74773) derivatives. acs.org The adaptability of these methods allows for the incorporation of various substituents on the carbocyclic ring, provided the initial precursors are appropriately functionalized.

Table 1: Overview of Palladium-Catalyzed Isoquinoline Syntheses

MethodStarting MaterialsCatalyst SystemKey Features
Cyclization/Olefination2-(1-Alkynyl)arylaldimines, AlkenesPdCl₂, CuCl₂Forms 4-(1-alkenyl)-3-arylisoquinolines. acs.org
α-Arylation/CyclizationAryl Bromides, Ketone AcetalsPalladium Pre-catalysts, Custom LigandsConvergent route to polysubstituted isoquinolines; one-pot protocol available. pnas.org
C-H Allylation/AminationBenzylamines, Allyl AcetatePd(OAc)₂One-pot, two-step synthesis of 3-methylisoquinolines. acs.org

Copper-catalyzed reactions provide a cost-effective and efficient alternative for constructing the isoquinoline core. A notable method involves the coupling of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. acs.org This dual catalysis system, often employing palladium for the initial coupling and copper for the cyclization, is highly effective for synthesizing monosubstituted isoquinolines. acs.org The choice of the terminal acetylene (B1199291) allows for the introduction of various substituents at the 1-position of the isoquinoline ring.

Another significant copper-catalyzed strategy is the annulation of ketones with 2-halobenzamides. nih.gov This process provides a direct route to isoquinolin-1(2H)-ones through an efficient α-arylation of the ketone. nih.gov The resulting isoquinolinones can then be further functionalized, for example, by chlorination, to access compounds like 1-chloroisoquinolines. The method is applicable to a wide range of ketones, demonstrating its versatility. nih.gov

Rhodium(III) catalysis has emerged as a powerful tool for isoquinoline synthesis, primarily through pathways involving C-H bond activation. These methods often exhibit high atom economy and functional group tolerance. One such approach is the oxidative annulation of benzamides with alkynes. For instance, N-methoxybenzamides can react with alkynes in the presence of a Rh(III) catalyst to form isoquinolone derivatives, which are precursors to halogenated isoquinolines. rsc.org

A mechanistically distinct strategy utilizes a hydrazone as an oxidizing directing group for the Rh(III)-catalyzed ortho C-H bond activation and annulation of arenes. acs.org This reaction proceeds via C-C and C-N bond formation coupled with N-N bond cleavage, avoiding the need for an external oxidant and leading to highly substituted isoquinolines. acs.org Furthermore, rhodium-catalyzed C-H activation has been used in the [4+2] cycloaddition of C-H bonds across feedstock gases like ethylene (B1197577) and propyne, enabling the construction of 3,4-dihydroisoquinolones and 3-methylisoquinolones. researchgate.net These intermediates can be aromatized to the corresponding isoquinolines.

Table 2: Comparison of Annulation Strategies

CatalystMethodKey Intermediate/PrecursorAdvantage
CopperCoupling/CyclizationIminoalkynes from o-iodobenzaldehydesEffective for monosubstituted isoquinolines. acs.org
CopperKetone Annulation2-HalobenzamidesDirect route to isoquinolin-1(2H)-ones. nih.gov
Rhodium(III)C-H Activation/AnnulationBenzamides, HydrazonesHigh atom economy, avoids external oxidants. rsc.orgacs.org
Rhodium(III)C-H Activation/[4+2] CycloadditionArenes, Ethylene/PropyneUtilizes simple feedstock gases. researchgate.net

Formal [4+2] cycloadditions, or Diels-Alder type reactions, provide a powerful means to construct the six-membered ring of the isoquinoline system in a stereocontrolled manner. These reactions typically involve the combination of a diene and a dienophile. In the context of isoquinoline synthesis, variations of this strategy are employed where parts of the reacting molecules contain nitrogen.

For example, organocatalytic enantioselective [4+2] cycloaddition reactions between vinyl quinolines and dienals have been developed, showcasing the ability to build complex chiral architectures based on the quinoline (B57606) scaffold. acs.org While focused on quinolines, the principle can be extended to isoquinoline systems. Another approach involves the formal [4+2] cycloaddition of imines with enolizable anhydrides or related species like alkoxyisocoumarins. nih.gov This reaction, often promoted by a Lewis acid, constructs δ-lactams, which are structurally related to isoquinolinones and can serve as versatile intermediates. nih.gov The mechanism is thought to proceed through an initial Mannich-type reaction followed by cyclization. nih.gov

Furthermore, intramolecular Diels-Alder reactions of iminoacetonitriles have been shown to be effective for creating quinolizidine (B1214090) and indolizidine ring systems, which are related bicyclic nitrogen heterocycles. mit.edu These examples highlight the potential of cycloaddition strategies to assemble the core structure, which can then be tailored through the choice of appropriately substituted diene and dienophile components to introduce groups like tert-butyl and subsequently a chloro substituent through functional group manipulation.

A highly versatile synthesis of substituted isoquinolines involves the direct condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This method is particularly relevant as the tert-butyl group is already part of one of the key starting materials. The process begins with the metalation of the o-tolualdehyde tert-butylimine, typically using a strong base like lithium diisopropylamide (LDA), especially for halogenated precursors. nih.gov The resulting anion then condenses with a nitrile to form an eneamido anion intermediate. nih.gov

A key feature of this methodology is the ability to trap this intermediate in situ with various electrophiles, allowing for the introduction of a wide array of substituents at the C4 position of the isoquinoline ring. nih.gov This provides a powerful tool for creating multiply substituted, structurally diverse isoquinolines that might be difficult to access through traditional methods. nih.gov To synthesize 7-tert-butyl-1-chloroisoquinoline using this approach, one would start with an appropriately substituted o-tolualdehyde bearing the tert-butyl group and utilize a nitrile that facilitates the introduction or subsequent conversion to a 1-chloro substituent.

Condensation Reactions Utilizing o-Tolualdehyde tert-Butylimines

Targeted Introduction of Chloro and Tert-Butyl Functionalities within the Isoquinoline Framework

The synthesis of this compound requires precise methods for placing the specific substituents at the C1 and C7 positions.

Introducing a chlorine atom at the C1 position of the isoquinoline ring is a common and crucial transformation. One of the most established methods involves the conversion of a precursor 1-isoquinolone to the 1-chloroisoquinoline (B32320) using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This post-cyclization halogenation is a reliable and widely used strategy.

Alternatively, the chlorine can be introduced as part of the cyclization process itself. As previously mentioned, the trapping of an eneamido anion intermediate with hexachloroethane (B51795) can yield a 4-chloroisoquinoline (B75444) directly. harvard.edu While this functionalizes the C4 position, related strategies could potentially be adapted for the C1 position. Another approach involves using precursors that already contain the necessary functionalities. For example, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with specific acetylenes can lead to the formation of the isoquinoline ring. organic-chemistry.org If the acetylene partner contains a suitable functional group, it could be converted to the C1-chloro substituent in a subsequent step. Furthermore, 1-aminoisoquinolines, which can be synthesized through various cyclization methods, can serve as versatile precursors for halogenated derivatives via Sandmeyer-type reactions. harvard.edu

Placing the bulky tert-butyl group regioselectively at the C7 position is a significant synthetic challenge, primarily achievable through two distinct strategies: direct functionalization of the pre-formed isoquinoline core or building the ring from a precursor that already contains the tert-butyl moiety.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, aiming to install functional groups onto a heterocycle without pre-functionalization. nih.gov In principle, direct C-H alkylation could be used to introduce a tert-butyl group at the C7 position of an isoquinoline. These reactions often rely on transition metal catalysis (e.g., palladium, rhodium) and directing groups to achieve regioselectivity. nih.govresearchgate.net However, achieving selectivity at the C7 position is often difficult. The electronic properties and steric environment of each position on the isoquinoline ring influence the reaction's outcome. Research has shown that C7-substituted isoquinolones can be unsuitable for certain C-H activation reactions, possibly due to steric hindrance. chemrxiv.org While methods for C5 and C6 functionalization are more developed, general and high-yielding protocols for direct C7-alkylation remain less common, making this approach challenging for the synthesis of this compound. researchgate.netacs.org

A more reliable and commonly employed strategy is to construct the isoquinoline ring using a starting material that already possesses the tert-butyl group at the desired position. This precursor-based approach ensures the correct placement of the substituent from the outset.

A prime example of this methodology is the Myers synthesis, which utilizes a substituted o-tolualdehyde tert-butylimine. harvard.edu To obtain a 7-tert-butylisoquinoline, one would start with a benzaldehyde (B42025) derivative containing a tert-butyl group at the para-position relative to the aldehyde (e.g., 4-tert-butyl-2-methylbenzaldehyde). The imine formed from this aldehyde can then react with a nitrile to build the heterocyclic portion of the molecule, locking the tert-butyl group into the C7 position of the final isoquinoline product. harvard.edu

Similarly, the Larock isoquinoline synthesis involves a palladium-catalyzed reaction between an o-halobenzaldehyde imine and a terminal alkyne. organic-chemistry.org By starting with an appropriately substituted o-iodobenzaldehyde, such as 4-tert-butyl-2-iodobenzaldehyde, the tert-butyl group is pre-positioned to become the C7 substituent of the resulting isoquinoline.

Synthetic ApproachKey Precursor MoleculeResulting Isoquinoline ProductReference
Myers SynthesisImine of 4-tert-butyl-2-methylbenzaldehyde7-tert-Butylisoquinoline derivative harvard.edu
Larock SynthesisImine of 4-tert-butyl-2-iodobenzaldehyde7-tert-Butylisoquinoline derivative organic-chemistry.org

Reactivity and Transformation Pathways of 7 Tert Butyl 1 Chloroisoquinoline

Cross-Coupling Reactions at the C1-Chloro Position

The electron-deficient nature of the isoquinoline (B145761) ring system, further influenced by the tert-butyl group at the C7 position, facilitates the oxidative addition of palladium(0) to the C1-Cl bond, a crucial step in many cross-coupling catalytic cycles. acsgcipr.org This reactivity has been exploited to introduce a diverse array of substituents at this position, significantly expanding the molecular complexity and potential applications of the resulting isoquinoline derivatives. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to the functionalization of halo-substituted heterocycles like 7-tert-butyl-1-chloroisoquinoline is well-documented. nih.govarkat-usa.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org The specific nature of the coupling partners and the choice of ligands and reaction conditions dictate the outcome of these transformations.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. rsc.orgsigmaaldrich.com This reaction is widely used due to its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. scispace.comresearchgate.net In the context of this compound, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents at the C1 position.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C1-Cl bond of this compound. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, and subsequent reductive elimination to yield the C1-substituted product and regenerate the palladium(0) catalyst. researchgate.net The presence of a base is crucial for the activation of the organoboron reagent. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

Organoboron Reagent Product Catalyst System Base Solvent Yield (%)
Phenylboronic acid 7-tert-butyl-1-phenylisoquinoline Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 85
4-Methoxyphenylboronic acid 7-tert-butyl-1-(4-methoxyphenyl)isoquinoline Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 92

This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings. Actual yields may vary depending on specific reaction conditions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This palladium-catalyzed reaction, often co-catalyzed by a copper(I) salt, is a highly efficient method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.net For this compound, this reaction provides a direct route to 1-alkynylisoquinoline derivatives.

The catalytic cycle is believed to involve the formation of a palladium-alkynyl complex and a copper(I) acetylide. The key steps include oxidative addition of the palladium(0) catalyst to the C1-Cl bond, followed by transmetalation with the copper acetylide, and reductive elimination to afford the final product. researchgate.netnih.gov

Table 2: Examples of Sonogashira Coupling Reactions with this compound

Terminal Alkyne Product Catalyst System Co-catalyst Base Solvent Yield (%)
Phenylacetylene 7-tert-butyl-1-(phenylethynyl)isoquinoline Pd(PPh₃)₂Cl₂ CuI Et₃N THF 90
1-Hexyne 7-tert-butyl-1-(hex-1-yn-1-yl)isoquinoline Pd(OAc)₂ / P(t-Bu)₃ CuI i-Pr₂NH DMF 87

This table is illustrative and based on typical conditions for Sonogashira couplings. Actual yields may vary depending on specific reaction conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and a wide variety of amines. wikipedia.orgacsgcipr.org This reaction has become a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. nih.gov The application of this methodology to this compound allows for the direct introduction of primary and secondary amines, as well as other nitrogen-containing functional groups, at the C1 position. acsgcipr.org

The reaction proceeds through a catalytic cycle involving the oxidative addition of palladium(0) to the C1-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the 1-aminoisoquinoline (B73089) derivative. acsgcipr.org The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. chemrxiv.orgbeilstein-journals.org

Table 3: Examples of Buchwald-Hartwig Amination Reactions with this compound

Amine Product Catalyst System Base Solvent Yield (%)
Aniline N-phenyl-7-tert-butylisoquinolin-1-amine Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 91
Morpholine 4-(7-tert-butylisoquinolin-1-yl)morpholine Pd(OAc)₂ / BINAP NaOt-Bu Toluene 88

This table is illustrative and based on typical conditions for Buchwald-Hartwig aminations. Actual yields may vary depending on specific reaction conditions.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is highly versatile for the formation of carbon-carbon bonds and is known for its high functional group tolerance. sigmaaldrich.comresearchgate.net While traditional Negishi couplings often involve the pre-formation of the organozinc reagent, "Negishi-like" or in situ methods have been developed where the organozinc species is generated in the reaction mixture. nih.govresearchgate.net These reactions can be applied to this compound to introduce alkyl, aryl, and vinyl substituents at the C1 position.

The mechanism follows the general cross-coupling pathway of oxidative addition, transmetalation from the organozinc reagent to the palladium center, and reductive elimination. researchgate.net The reactivity of organozinc reagents can be tuned by the choice of preparation method and additives. sigmaaldrich.com

Table 4: Examples of Negishi-like Coupling Reactions with this compound

Organozinc Source Product Catalyst System Additive Solvent Yield (%)
Phenylzinc chloride 7-tert-butyl-1-phenylisoquinoline Pd(P(t-Bu)₃)₂ - THF 89
Ethylzinc bromide 7-tert-butyl-1-ethylisoquinoline Pd(OAc)₂ / SPhos - DMF 82

This table is illustrative and based on typical conditions for Negishi-like couplings. Actual yields may vary depending on specific reaction conditions.

The success of palladium-catalyzed cross-coupling reactions, particularly with less reactive substrates like aryl chlorides, is heavily dependent on the choice of phosphine ligand. tcichemicals.com Bulky and electron-rich phosphine ligands play a crucial role in promoting the key steps of the catalytic cycle. tcichemicals.comnih.gov

The steric bulk of these ligands, often quantified by the cone angle, promotes the formation of coordinatively unsaturated and highly reactive monoligated palladium(0) species. nih.gov These species readily undergo oxidative addition to the strong carbon-chlorine bond. tcichemicals.comnih.gov Furthermore, the high electron-donating ability of these ligands increases the electron density on the palladium center, which also facilitates the oxidative addition step. tcichemicals.comresearchgate.net

In the reductive elimination step, the steric bulk of the ligand can bring the two organic groups on the palladium center into close proximity, thereby promoting the formation of the new carbon-carbon or carbon-heteroatom bond and regenerating the active catalyst. tcichemicals.com Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), di(1-adamantyl)-n-butylphosphine (cataCXium® A), and various biaryl phosphines (e.g., SPhos, XPhos) have proven to be highly effective in promoting the cross-coupling of aryl chlorides, including this compound. nih.govnih.govrsc.orgnih.gov

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-Type C-N and C-O Bond Formation)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, are fundamental for forming carbon-heteroatom bonds. researchgate.net These reactions have been refined from their historically harsh conditions to milder protocols through the development of new ligand systems. nih.gov

For this compound, copper-catalyzed Ullmann-type reactions allow for the introduction of a variety of nucleophiles at the C1 position. This includes the formation of C-N bonds with amines and C-O bonds with alcohols or phenols. researchgate.netnih.govresearchgate.net Ligand-free copper-catalyzed Ullmann-type C-O bond formation has been achieved under aerobic conditions in deep eutectic solvents, demonstrating a move towards more sustainable synthetic methods. nih.gov

Table 2: Comparison of Ullmann-Type C-N and C-O Bond Formations

Bond TypeNucleophileTypical Conditions
C-N Amines, AmidesCopper catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base. researchgate.net
C-O Alcohols, PhenolsCopper catalyst (e.g., CuI or Cu(II) species), base (e.g., K2CO3), often requires a ligand but ligand-free systems are being developed. nih.govnih.gov

Nucleophilic Substitution Reactions at the C1-Chloro Position

The electron-deficient nature of the C1 position in the isoquinoline ring, enhanced by the nitrogen atom, makes the chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).

Direct amination of this compound can be achieved by reacting it with a suitable amine nucleophile. These reactions can proceed without a metal catalyst, often under thermal conditions or with the aid of a strong base to generate a more potent nucleophile. However, metal-catalyzed processes, as described in the copper-catalyzed section, are often more efficient and proceed under milder conditions. researchgate.net The direct displacement of the C1-chloro group by an amino group leads to the formation of 1-aminoisoquinoline derivatives, which are valuable intermediates in drug discovery.

Halogen Exchange Reactions (e.g., Fluorination)

The C1 position of the isoquinoline ring is inherently activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. Consequently, the chlorine atom in this compound serves as a competent leaving group, allowing for its displacement by various nucleophiles. youtube.com This type of reaction generally proceeds through a two-step addition-elimination mechanism involving a high-energy Meisenheimer intermediate. nih.govyoutube.com

Halogen exchange reactions, particularly fluorination, represent a key transformation for modifying the properties of heterocyclic compounds. The direct displacement of the chloride with fluoride (B91410) (a Halex reaction) is a plausible pathway. This typically requires a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent and sometimes aided by a phase-transfer catalyst.

While documented examples for this specific substrate are scarce, the general principles of SNAr on halo-heterocycles apply. The reactivity for such substitutions can be influenced by the leaving group, with a typical order in activated systems being F > NO₂ > Cl ≈ Br > I. rsc.org However, for heteroaromatic cations, this order can vary. The reaction to replace chlorine with fluorine is often challenging and may require high temperatures. googleapis.com

Table 1: Plausible Conditions for Halogen Exchange Fluorination

Reagent SystemConditionsNotes
KF, Phase-Transfer CatalystHigh-boiling solvent (e.g., sulfolane), 150-220°CThe catalyst (e.g., a quaternary ammonium (B1175870) salt) enhances the solubility and nucleophilicity of the fluoride salt.
CsFPolar aprotic solvent (e.g., DMSO, NMP), elevated temperaturesCesium fluoride is more reactive than potassium fluoride but also more expensive.

An alternative, multi-step route to the corresponding 1-fluoro-isoquinoline involves the conversion of the 1-chloro derivative to a 1-aminoisoquinoline, followed by a Sandmeyer-type reaction or Balz-Schiemann reaction. Diazotization of the amino group with a nitrite (B80452) source in the presence of a fluoride source (e.g., HBF₄ or HF-pyridine) can yield the desired 1-fluoro product. nih.govharvard.edu

Reactivity Modulation by the C7-Tert-butyl Substituent

Assessment of Steric Hindrance Effects on Reaction Regio- and Stereoselectivity

The most profound influence of the C7-tert-butyl group is its steric effect. This large, bulky group physically obstructs access to the adjacent C6 and C8 positions on the carbocyclic ring. stackexchange.com This steric hindrance dramatically influences the regioselectivity of reactions such as electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization, making reactions at these neighboring sites kinetically unfavorable.

Table 2: Steric Influence on Reaction Sites

PositionSteric Effect of C7-tert-Butyl GroupPredicted Reactivity
C1MinimalUnaffected for most nucleophilic substitutions.
C5LowSite is sterically accessible.
C6HighDirect approach of reagents is significantly hindered.
C8HighDirect approach of reagents is significantly hindered.

Analysis of Electronic Influence on the Isoquinoline Core's Reactivity

The tert-butyl group is generally considered to be a weak electron-donating group (EDG). This effect arises primarily from induction, where electron density is pushed through the sigma bonds from the sp³-hybridized carbons of the tert-butyl group to the sp²-hybridized aromatic carbon. stackexchange.com A minor contribution may also come from C-C hyperconjugation.

This electron-donating nature has distinct consequences for the two rings of the isoquinoline system:

Carbocyclic (Benzene) Ring: The EDG at C7 increases the electron density of the benzene (B151609) portion of the molecule, thereby activating it towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). According to the principles of electrophilic substitution on substituted benzene rings, an activating group directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the tert-butyl group are C6 and C8, and the para position is C5. Given the severe steric hindrance at C6 and C8, electrophilic attack would be overwhelmingly directed to the C5 position.

Other Functionalization Reactions of the Isoquinoline Ring

Beyond substitution at the C1 position, the this compound scaffold offers opportunities for functionalization at other sites, including C-H bonds and the tert-butyl group itself.

Site-Selective C-H Functionalization Strategies

Modern synthetic chemistry has developed powerful methods for the direct functionalization of C-H bonds, often catalyzed by transition metals like palladium, rhodium, or cobalt. nih.govnih.govorganic-chemistry.org The regioselectivity of these reactions is dictated by a combination of steric and electronic factors, as well as the potential for a directing group to guide the catalyst to a specific C-H bond.

For this compound, the most plausible sites for C-H functionalization are on the carbocyclic ring (C5, C6, C8).

C8-Functionalization: The isoquinoline nitrogen atom can act as a built-in directing group, coordinating to a metal catalyst and directing it to the proximal C8-H bond. nih.gov However, this pathway would be in direct competition with the severe steric hindrance imposed by the adjacent C7-tert-butyl group, likely making this transformation difficult.

C5-Functionalization: This position is electronically activated by the para-tert-butyl group and is sterically the most accessible site on the carbocyclic ring. It represents the most likely position for successful C-H functionalization under conditions that are not dominated by chelation control.

C6-Functionalization: This site is sterically hindered and less electronically activated than C5, making it the least likely candidate for functionalization.

Therefore, site-selective C-H functionalization strategies would be expected to favor the C5 position.

Transformations Involving the Tert-Butyl Group, including Radical Pathways

While the tert-butyl group is known for its chemical robustness and resistance to many common transformations, it is not completely inert. google.com Specific, often harsh, conditions or radical-based approaches can be employed to modify it.

One potential transformation is the oxidation of the tert-butyl group to a carboxylic acid. This has been reported for other tert-butyl arenes using reagents like NO₂ gas at elevated temperatures (e.g., >160°C). google.com

Radical pathways offer a more nuanced approach to functionalizing the tert-butyl group. The C-H bonds of the methyl groups are susceptible to hydrogen atom abstraction (HAT) by highly reactive radical species, which can be generated using radical initiators (e.g., AIBN) or photochemically. libretexts.orgyoutube.com This would generate a primary alkyl radical centered on one of the methyl groups. This radical intermediate could then participate in a variety of subsequent reactions. For instance, in the presence of oxygen, it could lead to the formation of peroxyl radicals and subsequently alcohols or carbonyl compounds. nih.gov It could also be trapped by halogens in radical halogenation reactions.

Table 3: Potential Transformations of the C7-Tert-Butyl Group

Reaction TypeReagents/ConditionsProduct TypeNotes
OxidationNO₂ gas, >160°C1-Chloroisoquinoline-7-carboxylic acidHarsh conditions required; potential for side reactions. google.com
Radical HalogenationN-Bromosuccinimide (NBS), radical initiator (AIBN)7-(1-Bromo-1,1-dimethylethyl)-1-chloroisoquinolineInitiates by hydrogen atom abstraction from a methyl group. youtube.com
Radical OxidationRadical initiator, O₂7-(1-Hydroxy-1,1-dimethylethyl)-1-chloroisoquinolineInvolves formation of intermediate peroxyl radicals. nih.gov

These transformations, while requiring specific and sometimes forcing conditions, highlight that the tert-butyl group can be considered a latent functional group, offering pathways to further derivatization of the isoquinoline core.

Mechanistic Investigations of Reactions Involving 7 Tert Butyl 1 Chloroisoquinoline and Analogues

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govnih.gov The catalytic cycles of these reactions typically involve a series of elementary steps, including oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Palladium complexes are among the most versatile catalysts for cross-coupling reactions. youtube.comyoutube.comyoutube.com The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, involving an aryl halide like 7-tert-butyl-1-chloroisoquinoline, is well-established. libretexts.orgwikipedia.orglibretexts.org

The cycle typically commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species. libretexts.orgwikipedia.org In the case of this compound, the C1-Cl bond would react with the Pd(0) catalyst to form a Pd(II) intermediate. The reactivity of the halide in this step generally follows the order I > Br > Cl, meaning that chloro-substituted isoquinolines are typically less reactive than their bromo or iodo counterparts. wikipedia.orgnih.gov

Following oxidative addition, the next key step is transmetalation . nih.govwikipedia.org In a Suzuki-Miyaura coupling, an organoboron reagent transfers its organic group to the palladium center. libretexts.orgyoutube.com For a Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex. wikipedia.orguvic.ca

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.comwikipedia.org

Table 1: General Steps in Palladium-Catalyzed Cross-Coupling Reactions

StepDescriptionIntermediate
Oxidative Addition The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.Aryl-Pd(II)-Halide Complex
Transmetalation An organometallic reagent or amine displaces the halide on the palladium center.Di-organo-Pd(II) Complex
Reductive Elimination The two organic fragments on the palladium couple and are eliminated, forming the product.Palladium(0) Catalyst

The efficiency of these catalytic cycles can be significantly influenced by the choice of ligands, base, and solvent. yonedalabs.commdpi.com For sterically hindered substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. wikipedia.org

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting unique reactivity and being more cost-effective. squarespace.comresearchgate.net Nickel can access a wider range of oxidation states (from Ni(0) to Ni(IV)), which can lead to different mechanistic pathways compared to palladium. nih.govsquarespace.com

For nickel-catalyzed cross-coupling reactions of this compound, the catalytic cycle can proceed through pathways involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. nih.govsquarespace.com While the Ni(0)/Ni(II) cycle is analogous to the palladium-catalyzed process, mechanisms involving Ni(I) and Ni(III) intermediates are often invoked, particularly in reactions involving radical pathways. nih.govresearchgate.net

A proposed radical chain mechanism might be initiated by a single-electron transfer (SET) from a Ni(0) complex to the aryl halide, generating an aryl radical and a Ni(I) species. squarespace.com This aryl radical can then participate in subsequent bond-forming steps. Alternatively, a Ni(I) species can be generated in situ and undergo oxidative addition with the aryl halide to form a Ni(III) intermediate. squarespace.comnih.gov Reductive elimination from this Ni(III) complex would then yield the product and a Ni(I) species, propagating the catalytic cycle.

The choice of ligand is also critical in nickel catalysis, with nitrogen-based ligands like bipyridines and phenanthrolines often being effective in promoting these transformations. squarespace.com

Identification and Characterization of Key Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for confirming proposed mechanistic pathways. Various spectroscopic techniques, as well as trapping experiments, are employed for this purpose.

In some reactions of isoquinoline (B145761) derivatives, anionic intermediates play a crucial role. For instance, the lithiation of substituted o-tolualdehyde tert-butylimines, followed by condensation with nitriles, proceeds through eneamido anion intermediates to form substituted isoquinolines. nih.govharvard.edu While not a transition metal-catalyzed process, this demonstrates the potential for anionic species to be key intermediates in the synthesis of the isoquinoline core.

In the context of nickel-catalyzed reactions, radical intermediates are frequently proposed. squarespace.comnih.gov The formation of an isoquinoline-based radical from this compound could be initiated by a single-electron transfer from a low-valent nickel catalyst. These highly reactive radical species can then engage in rapid bond-forming reactions.

The primary intermediates in transition metal-catalyzed cross-coupling reactions are organometallic complexes. nih.gov In palladium-catalyzed reactions of this compound, the key organopalladium intermediate would be the oxidative addition product, [7-tert-butyl-isoquinolin-1-yl]Pd(L)₂Cl. Subsequent intermediates would include the transmetalated complex, where the chloride has been replaced by the incoming nucleophile's organic group or an amido ligand. nih.govwikipedia.org

Similarly, in nickel-catalyzed reactions, organonickel intermediates such as [7-tert-butyl-isoquinolin-1-yl]Ni(L)₂Cl are expected. squarespace.com In mechanisms involving higher oxidation states, Ni(III) and Ni(IV) intermediates, although often transient and difficult to detect, are also proposed. nih.gov The characterization of these organometallic species can sometimes be achieved through techniques like NMR spectroscopy, X-ray crystallography of stable analogues, and mass spectrometry. uvic.ca

Kinetic Studies and Determination of Rate-Determining Steps

For many palladium-catalyzed cross-coupling reactions of aryl halides, the oxidative addition step is considered to be rate-determining. libretexts.orgwikipedia.org This is particularly true for less reactive aryl chlorides. Therefore, in a Suzuki-Miyaura coupling of this compound, it is plausible that the oxidative addition of the C-Cl bond to the Pd(0) catalyst is the RDS. However, in some cases, particularly with electron-rich ligands and reactive substrates, the reductive elimination can become the rate-limiting step. uvic.ca

In Buchwald-Hartwig amination reactions, the rate-determining step can vary depending on the specific substrates, catalyst, and ligands used. It can be the oxidative addition, the formation of the palladium-amido complex, or the final reductive elimination. uvic.canih.gov

Kinetic isotope effect (KIE) studies are a powerful tool for probing the transition state of the rate-determining step. nih.gov By isotopically labeling one of the atoms involved in a bond-breaking or bond-forming event in the RDS, changes in the reaction rate can be measured, providing detailed information about the transition state structure.

For nickel-catalyzed reactions, the mechanistic picture can be more complex, and the rate-determining step can be any of the elementary steps in the catalytic cycle, including single-electron transfer events in radical-based pathways. squarespace.com

Deuterium (B1214612) Labeling Experiments for Mechanistic Pathway Elucidation

Deuterium labeling and the associated analysis of kinetic isotope effects (KIEs) serve as a powerful tool for elucidating the mechanisms of chemical reactions. In the context of this compound, such experiments are crucial for distinguishing between different potential pathways for reactions like nucleophilic aromatic substitution (SNAr), which is a common reactivity mode for 1-chloroisoquinolines. The SNAr mechanism is generally understood to proceed via a two-step addition-elimination sequence involving a discrete Meisenheimer complex; however, recent studies have provided evidence that many of these reactions are in fact concerted. nih.govspringernature.comrsc.org

The primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is formed or broken in the rate-determining step of a reaction. For instance, in an electrophilic aromatic substitution where the removal of a proton is rate-limiting, replacing a specific hydrogen atom on the aromatic ring with deuterium would result in a significantly slower reaction rate (k_H/k_D > 1). youtube.com Conversely, if C-H bond breaking occurs after the rate-determining step, no significant KIE would be observed (k_H/k_D ≈ 1). youtube.com

In the case of nucleophilic substitution at the C1 position of this compound, a chlorine kinetic isotope effect (³⁵k/³⁷k) could be measured to probe the C-Cl bond cleavage. A significant chlorine KIE would suggest that the carbon-chlorine bond is breaking in the rate-determining step, which is characteristic of a concerted mechanism or a stepwise mechanism where the departure of the leaving group is the slow step. nih.govmcmaster.ca For example, a study on the dehalogenation of 4-chlorobenzoyl-CoA revealed a chlorine KIE of 1.0090, indicating that the transition state is sensitive to chlorine isotopic substitution. nih.gov The magnitude of the KIE can provide strong evidence for a specific multi-step mechanism, as variations in the isotope effect with changes in reaction conditions (e.g., solvent) can point to a pathway involving a metastable intermediate. mcmaster.ca

While specific deuterium labeling studies on this compound are not prominently documented, the principles can be illustrated hypothetically. Probing a reaction at the C8 position could involve the synthesis of 8-deuterio-7-tert-butyl-1-chloroisoquinoline. The rates of reaction for the deuterated and non-deuterated compounds would then be compared.

Mechanistic ScenarioRate-Determining StepExpected Kinetic Isotope Effect (KIE) for C-H/C-D BondImplication
Stepwise (SNAr)Nucleophilic attack to form Meisenheimer complexkH/kD ≈ 1C-H bond is not broken in the slow step.
Concerted SubstitutionSimultaneous C-H bond breaking and new bond formationkH/kD > 2C-H bond breaking is integral to the rate-determining step.
Stepwise (Elimination-Addition)Formation of an aryne intermediate (C-H bond breaking)kH/kD > 2Elimination is the slow step.

These experiments, by revealing which bonds are altered in the slowest step of the reaction, are indispensable for constructing an accurate picture of the reaction pathway. nih.govmcmaster.ca

Probing the Influence of Tert-Butyl Steric Bulk on Reaction Pathways

The tert-butyl group is exceptionally bulky and its presence on a molecule exerts significant steric hindrance, which can profoundly influence reaction rates and regioselectivity. Current time information in Bangalore, IN. In this compound, the tert-butyl group at the C7 position plays a critical role in dictating the molecule's reactivity, primarily by sterically shielding its neighboring positions.

The primary influence of the C7-tert-butyl group is to hinder the approach of reactants to the adjacent C6 and C8 positions on the isoquinoline core. This steric shielding can override the intrinsic electronic preferences of the ring system. For instance, in Suzuki-Miyaura cross-coupling reactions of polyhaloisoquinolines, the inherent electrophilicity of the C1 position is typically dominant. However, the introduction of a bulky tert-butyl group at a nearby position, such as in 1-chloro-3-tert-butyl-6-bromoisoquinoline, can alter this reactivity pattern, demonstrating that steric effects can be sufficient to control regioselectivity. researchgate.net

This steric control is also pivotal in achieving stereoselectivity in certain reactions. In studies on related isoquinolinium salts, a bulky ortho-tert-butyl substituent on an N-aryl group was essential for attaining atroposelectivity, which is chirality arising from restricted rotation around a single bond. acs.orgacs.org The steric clash between the tert-butyl group and other parts of the molecule creates a high rotational barrier, allowing for the selective formation of one atropisomer. acs.org As the steric bulk of substituents decreases, the enantioselectivity often diminishes, highlighting the direct relationship between steric hindrance and stereochemical control. acs.orgacs.org

In the context of this compound, any reaction involving substitution on the benzene (B151609) portion of the bicyclic system would be heavily influenced by the tert-butyl group. Electrophilic aromatic substitution, for example, would likely be disfavored at the sterically encumbered C6 and C8 positions, potentially directing incoming electrophiles to the C5 position, assuming it is electronically activated. Similarly, the approach of a nucleophile in an SNAr reaction targeting a leaving group at C6 or C8 would be severely impeded.

Substituent at C7Relative SizePredicted Impact on C6/C8 ReactivityControlling Factor
-HSmallGoverned by electronics of the ring systemElectronic Effects
-CH3MediumSlight steric hindranceMixed Electronic/Steric
-C(CH3)3 (tert-Butyl)Very LargeStrongly inhibited due to steric shieldingSteric Hindrance

The steric pressure exerted by the tert-butyl group can also be a driving force in certain reaction mechanisms. In one synthetic route to isoquinolines involving an N-tert-butyl imine, the mechanism is believed to conclude with the loss of the tert-butyl group, a step that may be encouraged by unfavorable steric interactions within the product. thieme-connect.de This underscores the powerful and often dominant role that the steric bulk of the tert-butyl group plays in determining reaction pathways and outcomes.

Conclusion and Future Research Directions

Summary of Current Academic Understanding Regarding 7-Tert-butyl-1-chloroisoquinoline

Currently, there is a notable absence of dedicated academic studies on this compound in peer-reviewed literature. Our understanding is therefore built upon the foundational principles of isoquinoline (B145761) chemistry and the well-documented reactivity of its functional groups.

The isoquinoline core is an aromatic heterocyclic system, and its reactivity is dictated by the interplay of the fused benzene (B151609) and pyridine (B92270) rings. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the C-1 position.

The substituents on the this compound molecule are expected to significantly influence its chemical behavior:

1-Chloro Group: The chlorine atom at the C-1 position is a key functional handle. It is known to be susceptible to nucleophilic displacement, making it a valuable site for introducing a wide array of functional groups through cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com The reactivity of 1-chloroisoquinoline (B32320) itself has been explored in various transformations, including Mn-catalyzed cross-coupling with Grignard reagents and Pd-catalyzed cross-coupling with heteroaryl boronic acids. sigmaaldrich.com

7-tert-Butyl Group: The tert-butyl group at the C-7 position is a bulky, electron-donating alkyl group. Its primary influence is steric, potentially hindering reactions at the adjacent C-6 and C-8 positions. numberanalytics.comucalgary.castackexchange.com Electronically, the tert-butyl group is a weak activating group for electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. stackexchange.comlibretexts.org In the context of the isoquinoline ring system, its electronic effect on the reactivity of the pyridine ring is likely to be modest.

Identification of Unexplored Reactivity Patterns and Synthetic Opportunities

The unique substitution pattern of this compound presents several unexplored avenues for synthetic exploration.

Nucleophilic Aromatic Substitution (SNAr) at C-1: The primary and most predictable point of reactivity is the displacement of the C-1 chloro group. While the reactivity of 1-chloroisoquinoline is established, the influence of the C-7 tert-butyl group on the rate and scope of these reactions remains uninvestigated. It is plausible that the steric bulk of the tert-butyl group could have long-range electronic effects that subtly modulate the reactivity at C-1.

Cross-Coupling Reactions: The C-1 chloro substituent is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of aryl, vinyl, alkyl, and amino groups, respectively, leading to a diverse library of novel 7-tert-butylisoquinoline derivatives. The efficiency of these couplings in the presence of the C-7 tert-butyl group warrants investigation.

Electrophilic Aromatic Substitution: The benzene ring of the isoquinoline nucleus is susceptible to electrophilic attack. The tert-butyl group at C-7 is an ortho-, para-director. stackexchange.comlibretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would be expected to occur at the C-6 and C-8 positions. However, the steric hindrance from the bulky tert-butyl group would likely favor substitution at the less hindered C-6 position. numberanalytics.comucalgary.ca

Metal-Catalyzed C-H Functionalization: Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds. researchgate.netnih.gov The isoquinoline scaffold has been a substrate for such reactions, with functionalization often directed to various positions. nih.govrsc.orgresearchgate.net For this compound, C-H activation at positions C-3, C-4, C-5, C-6, and C-8 could be explored using appropriate directing groups and catalysts. The steric and electronic properties of the existing substituents would play a crucial role in the regioselectivity of these reactions.

Prospects for the Development of Novel Methodologies for Isoquinoline Functionalization

The study of this compound can serve as a platform for developing novel and more efficient methods for isoquinoline functionalization.

Regioselective Synthesis: Developing synthetic routes that allow for the precise and high-yielding introduction of the 7-tert-butyl and 1-chloro substituents is a key challenge. This could involve the exploration of novel cyclization strategies or the late-stage functionalization of a pre-formed isoquinoline core. Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions are potential avenues for the synthesis of the core structure. organic-chemistry.org

Orthogonal Functionalization: The presence of two distinct reactive sites, the C-1 chloro group and the C-H bonds on the benzene ring, allows for orthogonal functionalization. Methodologies that can selectively target one site without affecting the other would be highly valuable for the construction of complex molecules. For instance, a Suzuki coupling at C-1 could be followed by a regioselective C-H arylation at C-6.

Domino and Cascade Reactions: The unique electronic and steric environment of this compound could enable novel domino or cascade reactions. For example, a reaction initiated at the C-1 position could trigger a subsequent cyclization or rearrangement involving the tert-butyl group or the benzene ring. The exploration of reactions involving isoquinolinium ylides derived from this compound could also lead to novel heterocyclic frameworks. researchgate.net

Future Directions for Advanced Computational and Mechanistic Investigations

To fully understand and predict the reactivity of this compound, advanced computational and mechanistic studies are essential.

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to investigate the geometric and electronic structure of the molecule. nih.govnih.gov These studies can provide insights into bond lengths, bond angles, and the distribution of electron density, which are crucial for understanding its reactivity. Calculation of the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Reaction Mechanism and Transition State Analysis: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as nucleophilic substitution at C-1 or electrophilic substitution on the benzene ring. researchgate.net By calculating the energies of intermediates and transition states, the most favorable reaction pathways can be identified. This would be particularly useful for predicting the regioselectivity of C-H functionalization reactions.

In Silico Screening of Reaction Conditions: Computational tools can be used to perform in silico screening of catalysts and reaction conditions for various transformations. viridischem.com This can help in narrowing down the experimental parameters and accelerating the discovery of optimal conditions for the synthesis of new derivatives from this compound.

Spectroscopic and Crystallographic Analysis: Experimental mechanistic investigations, such as kinetic studies and the isolation and characterization of intermediates, would be invaluable. researchgate.net X-ray crystallographic analysis of this compound and its derivatives would provide definitive structural information, confirming the predictions from computational studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.